Allyphenyline

Description

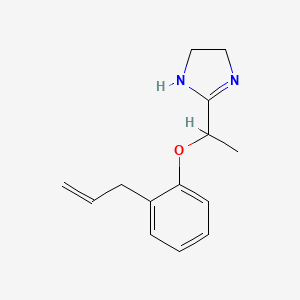

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

2-[1-(2-prop-2-enylphenoxy)ethyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C14H18N2O/c1-3-6-12-7-4-5-8-13(12)17-11(2)14-15-9-10-16-14/h3-5,7-8,11H,1,6,9-10H2,2H3,(H,15,16) |

InChI Key |

MNMDMCKHXVHLAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NCCN1)OC2=CC=CC=C2CC=C |

Synonyms |

2-(1-(2-allylphenoxy)ethyl)-4,5-dihydro-1H-imidazole allyphenyline |

Origin of Product |

United States |

Advanced Synthetic Strategies for Allyphenyline and Its Analogues

Chemo- and Regioselective Synthesis of the Allyphenyline Core Structure

The synthesis of the this compound core, a 2-substituted imidazoline (B1206853), primarily involves the condensation of a suitable precursor carrying the 2-(allylphenoxy)ethyl side chain with ethylenediamine (B42938). A key precursor for this synthesis is 2-(2-allylphenoxy)propanenitrile. The reaction of this nitrile with ethylenediamine, often facilitated by reagents like trimethylaluminum (B3029685), leads to the formation of the 4,5-dihydro-1H-imidazole ring, yielding this compound. acs.orgsigmaaldrich.com This method demonstrates good chemoselectivity, as the reaction preferentially occurs between the nitrile group and the diamine to form the cyclic amidine structure of the imidazoline ring.

The regioselectivity of this cyclization is inherently controlled by the structure of the starting materials. The nitrile carbon becomes the C2 carbon of the imidazoline ring, and the ethylenediamine provides the N1 and N3 atoms and the C4-C5 backbone.

Alternative approaches to 2-substituted imidazolines often involve the reaction of aldehydes with ethylenediamine. nih.govorganic-chemistry.org In the context of this compound, this would require the synthesis of 2-(2-allylphenoxy)propanal. The cyclization can be promoted by various reagents, including iodine or tert-butyl hypochlorite, which facilitate the condensation and subsequent oxidative cyclization to the imidazoline ring. nih.govorganic-chemistry.org The choice of synthetic route can be influenced by the availability of starting materials and desired reaction conditions.

| Precursor | Reagent | Product | Reference |

| 2-(2-allylphenoxy)propanenitrile | Ethylenediamine, Trimethylaluminum | This compound | acs.orgsigmaaldrich.com |

| 2-(2-allylphenoxy)propanal | Ethylenediamine, Iodine/K2CO3 | This compound | nih.gov |

| 2-(2-allylphenoxy)propanal | Ethylenediamine, t-BuOCl | This compound | nih.gov |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses a chiral center at the carbon atom connecting the phenoxy ether to the imidazoline ring. Consequently, it exists as a pair of enantiomers, (S)-(+)-Allyphenyline and (R)-(−)-Allyphenyline. The stereoselective synthesis of these enantiomers is crucial for studying their distinct biological activities.

A reported stereoselective synthesis of the enantiomers of a close analogue involves a Mitsunobu reaction. This approach starts with a chiral starting material, such as methyl (R)-(-)-lactate or methyl (S)-(+)-lactate, which reacts with a phenol (B47542) (in a related synthesis, 2-(cyclopropylmethyl)phenol (B3382491) was used) under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) with inversion of configuration. organic-chemistry.org The resulting chiral ester is then converted to the corresponding nitrile, which is subsequently cyclized with ethylenediamine using a promoter like trimethylaluminum to yield the desired enantiomerically pure imidazoline. organic-chemistry.org

This strategy allows for the controlled synthesis of either the (S) or (R) enantiomer by selecting the appropriate chiral lactate (B86563) as the starting material. The absolute configuration of the final products is typically confirmed by comparing their optical rotations with those of standards obtained through stereoselective synthesis. organic-chemistry.org

| Chiral Starting Material | Key Reaction | Product Enantiomer | Reference |

| Methyl (R)-(-)-lactate | Mitsunobu reaction | (S)-(+)-Allyphenyline analogue | organic-chemistry.org |

| Methyl (S)-(+)-lactate | Mitsunobu reaction | (R)-(-)-Allyphenyline analogue | organic-chemistry.org |

Methodological Approaches for Derivatization of the Imidazoline Nucleus

The derivatization of the imidazoline nucleus of this compound offers a pathway to new analogues with potentially modified properties. The imidazoline ring contains two nitrogen atoms that can be sites for chemical modification.

One common approach for derivatizing imidazolines is N-alkylation or N-acylation. The secondary amine (N1) of the 4,5-dihydro-1H-imidazole ring can be alkylated using various alkyl halides or acylated with acyl chlorides or anhydrides. nih.gov For instance, reaction with methyl iodide leads to the corresponding 1-aryl-2-alkyl-3-methyl-4,5-dihydro-1H-imidazolium salts in related systems. nih.gov

Another strategy involves the reaction of the imidazoline nitrogen atoms with isocyanates to form urea (B33335) derivatives. unibo.it The reactivity of the endocyclic versus the exocyclic nitrogen (in cases of 2-aminoimidazolines) can lead to regioisomers, and the reaction conditions can be tuned to favor one over the other. unibo.it

Furthermore, metallation of the C2 position of the imidazoline ring, if unsubstituted, or of an alkyl group at the C2 position, can be achieved using strong bases. The resulting organometallic intermediate can then react with various electrophiles to introduce a wide range of substituents at this position. mdpi.com

Development of Novel Synthetic Pathways for this compound Derivatives

The development of novel synthetic pathways is essential for accessing a wider diversity of this compound derivatives. Multicomponent reactions (MCRs) represent a powerful strategy for the efficient construction of complex molecules in a single step. For instance, MCRs involving aldehydes, amines, and isocyanides have been employed for the synthesis of highly substituted 2-imidazolines. nih.gov Applying such a strategy to this compound could involve the reaction of 2-(2-allylphenoxy)propanal, an amine, and an isocyanide to generate novel C4 and C5-substituted this compound analogues.

Another innovative approach involves the modification of the allylphenoxy moiety. The allyl group itself is amenable to various transformations, such as olefin metathesis, to introduce new functional groups. The aromatic ring can also be functionalized through electrophilic aromatic substitution to introduce substituents that can modulate the electronic and steric properties of the molecule.

Comprehensive Pharmacological Characterization and Receptor Interactions of Allyphenyline

Alpha-2 Adrenoceptor Subtype Modulatory Profile

Allyphenyline demonstrates a distinct pattern of activity across the α2-adrenoceptor subtypes, behaving as an agonist at the α2C subtype while acting as an antagonist at the α2A subtype. cornell.edunih.gov This dual activity is a key feature of its pharmacological character.

Differential Agonism at α2C-Adrenoceptors

This compound selectively activates α2C-adrenoceptors. cornell.edunih.gov This agonistic action at the α2C subtype has been shown to contribute to some of its physiological effects. cornell.eduresearchgate.net Studies have indicated that the (S) enantiomer of this compound is the eutomer, or the more potent form, for activating the α2C-AR subtype as a full agonist, while the corresponding (R) enantiomer acts as a partial agonist. nih.gov Research has highlighted that this α2C-agonism is associated with the enhancement of morphine analgesia. researchgate.netnih.gov

Antagonistic Action at α2A-Adrenoceptors

In contrast to its effect on the α2C subtype, this compound acts as a neutral antagonist at α2A-adrenoceptors. cornell.edunih.gov This antagonistic activity is significant because it may help to avoid the sedative side effects that are often associated with α2A-AR agonism. researchgate.netnih.gov The combination of α2C-agonism and α2A-antagonism is an unusual and noteworthy aspect of this compound's profile. nih.govnih.gov It has been hypothesized that the specific conformation of the molecule, either extended or folded, dictates whether it behaves as an antagonist or agonist at the α2A-receptor. nih.gov

Investigation of α2B-Adrenoceptor Interactions

Current research on this compound has primarily focused on its interactions with the α2A and α2C adrenoceptor subtypes. cornell.edunih.gov While the α2B-adrenoceptor is a known subtype involved in functions like vasoconstriction, specific investigations into this compound's direct agonistic or antagonistic effects at the α2B subtype are not extensively detailed in the available literature. nih.govphysiology.orgwikipedia.org However, some studies have noted that the effects of this compound were not influenced by the genetic deletion of α2B-ARs, suggesting a minimal role of this subtype in the specific actions being investigated. cornell.edunih.gov

Interactions with Imidazoline (B1206853) Binding Sites (IBS)

This compound, being an imidazoline derivative, also interacts with imidazoline binding sites (IBS). nih.govoatext.com These sites are distinct from adrenoceptors and are categorized into I1, I2, and I3 subtypes. oatext.com

Affinity and Selectivity for I1-Imidazoline Binding Sites

Research indicates that this compound and its analogues have an affinity for I1-imidazoline binding sites. nih.gov The I1-IBS are involved in the central regulation of blood pressure. nih.gov While this compound itself shows some interaction, structural modifications to its chemical scaffold can significantly alter the affinity and selectivity for I1-IBS. nih.gov For instance, compounds with an -NH-CH2- linker in their structure tend to display higher affinity for I1-IBS compared to those with other linkers. nih.gov The interaction with these sites adds another layer to the complex pharmacology of this compound and related compounds.

| Receptor/Binding Site | This compound's Action | Key Research Findings |

| α2C-Adrenoceptor | Agonist | Contributes to enhancement of morphine analgesia. researchgate.netnih.gov The (S)-enantiomer is a full agonist. nih.gov |

| α2A-Adrenoceptor | Antagonist | Avoids sedative side effects. researchgate.netnih.gov An extended molecular conformation is associated with this antagonism. nih.gov |

| α2B-Adrenoceptor | Not fully characterized | Effects of this compound were not altered by genetic deletion of this receptor in some studies. cornell.edunih.gov |

| 5-HT1A Receptor | Agonist | Mediates gastroprotective effects and inhibition of fundic contractions. cornell.edunih.gov Implicated in antidepressant-like effects. researchgate.netresearchgate.netnih.gov |

| I1-Imidazoline Binding Site | Binds with affinity | Interaction is part of its broader profile as an imidazoline derivative. nih.gov |

Affinity and Selectivity for I2-Imidazoline Binding Sites

This compound belongs to the 2-substituted imidazoline class of compounds, a structural motif known to produce ligands that interact with imidazoline binding sites (IBS). unifi.it These sites are broadly classified into I1, I2, and I3 subtypes, with the I2 sites being widely distributed in the central nervous system and associated with the monoamine oxidase (MAO) enzyme. researchgate.nettocris.com The affinity and selectivity of imidazoline-containing ligands for I2-IBS are highly dependent on the nature of the chemical bridge that links the imidazoline ring to an aromatic moiety. oatext.com

Structure-activity relationship (SAR) studies have demonstrated that specific linkers are critical for potent I2-IBS interaction. For instance, a biatomic, wholly carbon bridge, such as the ethylene (B1197577) bridge (-CH2CH2-) in phenyzoline or the vinyl bridge (-CH=CH-) in tracizoline, is a key feature for high affinity and selectivity for I2-IBS over α-adrenoceptors. oatext.comnih.gov In contrast, this compound possesses a more complex -OCH(allyl)- bridge. oatext.com Research indicates that linkers containing a polar oxygen atom, such as the -OCH(CH3)- bridge structurally similar to this compound's, are more suitable for promoting interactions with α2-adrenoceptors and 5-HT1A receptors rather than I2-IBS. unifi.itnih.gov Specifically, studies highlight that an –O–CH2– linker tends to promote simultaneous α2-AR/I2-IBS recognition, a subtly different structure from that of this compound. nih.gov

While some multifunctional compounds can achieve combined I2-IBS and α2-adrenoceptor interaction, this compound's pharmacological profile is dominated by its effects on adrenergic and serotonergic receptors. nih.gov The literature emphasizes its potent activity at α2-AR and 5-HT1A receptor subtypes, with less focus on direct, high-affinity binding to I2-IBS. researchgate.netnih.gov This suggests that the specific structural configuration of this compound directs its selectivity away from I2-IBS and towards other targets. For context, the table below compares the receptor binding profile of this compound with that of a known selective I2-IBS ligand, 2-BFI.

| Compound | I2-IBS Affinity (Ki, nM) | α2-AR Affinity (Ki, nM) | Selectivity (I2-IBS/α2-AR) | Primary Target(s) |

|---|---|---|---|---|

| This compound | Data not prominently reported | See Table 2 | Data not available | α2C-AR, α2A-AR, 5-HT1A |

| 2-BFI | Reported High Affinity | Lower Affinity | ~2874 | I2-IBS |

This table illustrates the distinct pharmacological profiles of this compound and a reference I2-IBS ligand. The selectivity of 2-BFI for I2-IBS over α2-ARs is noted to be high. researchgate.net

Elucidation of this compound's Multi-Target Pharmacological Landscape

Detailed in vitro studies have revealed that this compound possesses a distinct profile at α2-adrenoceptor subtypes. It functions as a potent partial agonist at the α2C-adrenoceptor subtype while simultaneously acting as a neutral antagonist at the α2A-adrenoceptor subtype. oatext.comresearchgate.netnih.gov This dual activity is significant because different α2-AR subtypes mediate different physiological effects; for instance, the α2A subtype is associated with sedation and hypotension, whereas the α2C subtype is implicated in other central nervous system processes. nih.govphysiology.org

In addition to its interactions with the adrenergic system, this compound also demonstrates significant activity at the serotonin (B10506) 5-HT1A receptor, where it acts as an agonist. unifi.itresearchgate.net The involvement of the 5-HT1A receptor is a critical component of its pharmacological landscape, contributing to its antidepressant-like effects observed in preclinical models. oatext.comacs.org This combined α2C-AR agonism, α2A-AR antagonism, and 5-HT1A agonism constitutes a favorable multi-target profile. nih.gov This intricate combination of activities at different receptors allows it to modulate multiple neurotransmitter systems concurrently.

The binding affinities of this compound at its primary molecular targets are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| α2A-Adrenoceptor | 146 | Antagonist |

| α2B-Adrenoceptor | 1170 | - |

| α2C-Adrenoceptor | 31 | Agonist |

| 5-HT1A Receptor | 32 | Agonist |

Data sourced from Del Bello et al. (2012) as cited in related studies. nih.govacs.org

This multi-target engagement, particularly the synergistic α2C-agonism/α2A-antagonism combined with 5-HT1A agonism, is responsible for the compound's unique pharmacological characterization. oatext.comnih.gov

Mechanistic Elucidation of Allyphenyline S Biological Activity

Molecular Determinants of Ligand Binding and Receptor Activation

Allyphenyline's interaction with its target receptors is dictated by its specific chemical structure, which consists of a 2-substituted imidazoline (B1206853) ring linked to an aromatic moiety by a biatomic bridge. oatext.comontosight.ai The nature of this linkage and the substituents on the phenyl ring are critical for its binding affinity and intrinsic activity at different receptor subtypes. oatext.com

Research has demonstrated that this compound exhibits a distinct binding profile for the three subtypes of α2-adrenoceptors. medchemexpress.com The binding affinities, expressed as pKi values, highlight its nuanced interaction with these receptors.

| Receptor Subtype | pKi Value |

| α2A-adrenoceptor | 7.24 |

| α2B-adrenoceptor | 6.47 |

| α2C-adrenoceptor | 7.07 |

Data sourced from MedchemExpress. medchemexpress.com

This differential binding affinity contributes to its functional selectivity, acting as an antagonist at the α2A subtype while being an agonist at the α2C subtype. researchgate.net The allyl group on the phenyl ring is a key structural feature that modulates this activity. oatext.com Furthermore, this compound's interaction with the serotonin (B10506) 5-HT1A receptor is a crucial component of its biological activity, contributing significantly to its antidepressant and anxiolytic effects. researchgate.netnih.gov

Conformational Analysis and its Correlation with Receptor Subtype Selectivity

The specific three-dimensional conformation adopted by this compound is believed to be a primary determinant of its differential activity at α2-adrenoceptor subtypes. nih.gov Structure-activity relationship (SAR) studies have suggested that the molecule's ability to adopt a preferred extended conformation is responsible for its α2C-agonist/α2A-antagonist profile. nih.gov

It has been proposed that the steric bulk of substituents on the phenyl ring of similar ligands influences their agonist or antagonist character. oatext.com Substituents with lower steric bulk, such as the allyl group in this compound, appear to favor a conformation that allows for agonism at the α2C-subtype while promoting antagonism at the α2A-subtype. oatext.com This conformational preference is a key factor in its unique pharmacological profile, which avoids the sedative side effects typically associated with α2A-adrenoceptor stimulation. oatext.comnih.gov

G-Protein Coupled Receptor (GPCR) Signaling Transduction Cascades

This compound exerts its effects by modulating signaling pathways mediated by G-protein coupled receptors (GPCRs). nih.govosti.gov The α2-adrenoceptors and the 5-HT1A receptor are all members of the GPCR superfamily. nih.govosti.gov

Upon binding to the α2C-adrenoceptor and the 5-HT1A receptor, this compound initiates a cascade of intracellular events. researchgate.net As an agonist at these receptors, which are typically coupled to Gi/Go proteins, this compound's binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity. osti.govguidetopharmacology.orgguidetopharmacology.org This signaling cascade is central to its observed physiological effects.

Conversely, as an antagonist at the α2A-adrenoceptor, this compound blocks the binding of endogenous agonists like norepinephrine (B1679862) and epinephrine, thereby preventing the activation of the associated Gi/Go signaling pathway. researchgate.netosti.gov This antagonism at the α2A subtype is thought to contribute to its lack of sedative effects. oatext.com

Modulation of Neurotransmitter Systems Beyond Primary Targets

The involvement of the 5-HT1A receptor in the therapeutic effects of this compound highlights the importance of multi-target drug action. nih.gov Research has confirmed that the antidepressant-like effects of this compound and its analogues are mediated, at least in part, by the 5-HT1A receptor. researchgate.net This modulation of the serotonergic system, in conjunction with its effects on the adrenergic system, results in a unique and potentially beneficial therapeutic profile. nih.gov

Preclinical Pharmacological Applications and Efficacy of Allyphenyline in Animal Models

Research on Opioid Analgesia and Dependence Modulation

The interaction of Allyphenyline with the opioid system has been a significant area of study, focusing on its ability to enhance the pain-relieving effects of morphine while mitigating the adverse effects associated with long-term opioid use.

Augmentation of Morphine Analgesia

Preclinical studies have demonstrated that this compound can enhance the analgesic effects of morphine. nih.govresearchgate.net This augmentation is attributed to its agonistic activity at the α2C-adrenoceptors. researchgate.netnih.gov By targeting this specific adrenoceptor subtype, this compound appears to work synergistically with morphine to provide more effective pain relief.

Attenuation and Prevention of Morphine Tolerance and Dependence

A notable finding in preclinical research is the ability of this compound to counteract and prevent the development of tolerance and dependence to morphine at very low doses. researchgate.netnih.gov Studies in mice have shown that this compound can significantly reduce the symptoms of naloxone-precipitated morphine withdrawal. nih.gov This suggests a potential role for this compound in managing the complexities of long-term opioid therapy. nih.govnih.gov

Table 1: Effects of this compound on Morphine Withdrawal Symptoms in Mice

| Withdrawal Symptom | Effect of this compound | Reference |

| Naloxone-precipitated jumping | Significantly decreased | nih.gov |

| Rearing | Significantly decreased | nih.gov |

| Forepaw tremors | Significantly decreased | nih.gov |

| Teeth chatter | Significantly decreased | nih.gov |

Investigations in Affective and Behavioral Neuroscience Models

Beyond its effects on the opioid system, this compound has been investigated for its potential in modulating mood and behavior, with promising results in models of depression, anxiety, and alcohol withdrawal.

Antidepressant-like Behavioral Outcomes

In animal models of depression, such as the mouse forced swimming test, this compound has demonstrated significant antidepressant-like activity. nih.govnih.gov It has been shown to reduce immobility time, an indicator of antidepressant efficacy. researchgate.netnih.gov This effect is thought to be mediated by its dual activation of α2C-adrenoceptors and 5-HT1A receptors. nih.gov The antidepressant response of this compound was found to be associated with its (S)-(+)-1 enantiomer. nih.gov

Table 2: Antidepressant-like Effects of this compound in the Mouse Forced Swimming Test

| Behavioral Measure | Outcome with this compound | Reference |

| Immobility time | Significant reduction | researchgate.netnih.gov |

Anxiolytic-like Behavioral Outcomes

Research has also pointed to the anxiolytic-like effects of this compound. nih.gov In models of anxiety, the compound has shown the ability to reduce anxiety-like behaviors. nih.gov This anxiolytic effect is observed at very low doses and is suggested to involve its agonistic activity at both α2C-adrenoceptors and serotonin (B10506) 5-HT1A receptors. nih.gov

Effects on Alcohol Withdrawal-Associated Behavioral Disturbances

The potential of this compound to address behavioral disturbances associated with alcohol withdrawal has been explored in rats. nih.gov While it did not affect the physical signs of alcohol withdrawal, this compound significantly reduced the hyperanxiety-like behavior and hyperlocomotor activity observed following chronic ethanol (B145695) intoxication. nih.gov These findings suggest that the compound may be a useful tool for investigating treatments for the behavioral aspects of alcohol withdrawal. nih.gov

Table 3: Effects of this compound on Alcohol Withdrawal-Associated Behaviors in Rats

| Behavioral Measure | Effect of this compound | Reference |

| Somatic withdrawal signs | No effect | nih.gov |

| Hyperanxiety-like behavior (defensive burying test) | Significantly reduced | nih.gov |

| Hyperlocomotor activity (open field test) | Reduced | nih.gov |

Gastrointestinal System Protective Mechanisms

This compound, a novel α2-adrenoceptor (AR) ligand, demonstrates significant protective effects on the gastrointestinal system. nih.gov Its unique pharmacological profile, characterized by selective activation of α2C-adrenoceptors and 5-HT1A receptors, alongside neutral antagonism of α2A-adrenoceptors, has been leveraged to explore its role in gastric mucosal integrity and gastrointestinal motility. nih.govcornell.edu

Gastroprotective Effects and Underlying Receptor Involvement

In animal models, specifically in Wistar rats with gastric injury induced by acidified ethanol, this compound has shown a dose-dependent gastroprotective effect. nih.govcornell.edu When administered intracerebroventricularly, it significantly inhibited the formation of mucosal damage. nih.gov This protective action is linked to the activation of both central α2C-adrenoceptors and 5-HT1A receptors. nih.govcornell.edu

The involvement of these specific receptors was confirmed through the use of antagonists. The gastroprotective effect of this compound was counteracted by:

ARC 239 , an α2B/C-AR and 5-HT1A receptor antagonist. nih.govcornell.edu

(S)-WAY 100135 , a selective 5-HT1A receptor antagonist. nih.govcornell.edu

JP-1302 , a selective α2C-AR antagonist. nih.govcornell.edu

These findings underscore that the simultaneous activation of both central α2C-adrenoceptors and 5-HT1A receptors is crucial for the gastroprotective action of this compound. nih.govcornell.edu

Table 1: Receptor Involvement in this compound's Gastroprotective Effect

| Antagonist | Receptor Target(s) | Effect on this compound-Induced Gastroprotection |

| ARC 239 | α2B/C-AR, 5-HT1A | Antagonized |

| (S)-WAY 100135 | 5-HT1A (selective) | Antagonized |

| JP-1302 | α2C-AR (selective) | Antagonized |

Modulation of Gastric and Colonic Contractility

This compound also exerts an inhibitory influence on the contractility of the gastrointestinal tract, specifically on the fundus and colon in mice. nih.gov In isolated organ bath experiments, this compound inhibited electrical field stimulation (EFS)-induced contractions in both fundic and colonic tissues. nih.govresearchgate.net

The mechanisms underlying this inhibition differ between the two tissues:

Fundic Contractions: The inhibitory effect of this compound on fundic contractions was mediated by 5-HT1A receptors. This was demonstrated by the ability of the 5-HT1A receptor antagonist, (S)-WAY 100135, to counteract the inhibition. nih.govcornell.edu The α2C-AR selective antagonist, JP-1302, did not affect this inhibition, indicating a lack of α2C-AR involvement in this specific action. nih.govcornell.edu

Colonic Contractility: In contrast, the inhibition of colonic contractions by this compound appears to be independent of both α2-ARs and 5-HT1A receptors. nih.govcornell.edu While the broad-spectrum antagonist ARC 239 reduced the inhibitory effect, selective antagonists for α2C-ARs and 5-HT1A receptors did not. nih.govcornell.edu Furthermore, the effect was unchanged in mice with genetic deletions of α2A- and α2B-adrenoceptors. nih.govcornell.edu

Table 2: Effect of Antagonists on this compound-Induced Inhibition of Contractility

| Tissue | Antagonist | Receptor Target | Effect on Inhibition |

| Fundus | (S)-WAY 100135 | 5-HT1A | Antagonized |

| Fundus | JP-1302 | α2C-AR | No effect |

| Colon | ARC 239 | α2B/C-AR, 5-HT1A | Reduced |

| Colon | Selective α2C-AR & 5-HT1A Antagonists | α2C-AR, 5-HT1A | No effect |

Influence on Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Superoxide (B77818) Dismutase)

A key component of this compound's gastroprotective mechanism is its ability to enhance the mucosal antioxidant defense system. nih.gov The administration of this compound was associated with a significant elevation of mucosal levels of two critical endogenous antioxidant enzymes: catalase and superoxide dismutase (SOD). nih.govcornell.edu

These enzymes are fundamental in mitigating oxidative stress. nih.govoatext.com Superoxide dismutase catalyzes the conversion of the superoxide radical into hydrogen peroxide and molecular oxygen, while catalase facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.govwikipedia.org By increasing the activity of these enzymes, this compound helps to protect gastric mucosal cells from damage induced by reactive oxygen species, such as that caused by acidified ethanol in experimental models. nih.govsemmelweis.hu

Table 3: Effect of this compound on Mucosal Antioxidant Enzyme Levels

| Enzyme | Effect of this compound Administration |

| Catalase | Significant elevation |

| Superoxide Dismutase (SOD) | Significant elevation |

Structure Activity Relationship Sar Studies and Rational Design of Allyphenyline Analogues

Correlative Analysis of Allyl and Cyclopropyl (B3062369) Moiety Contributions to α2-AR Subtype Selectivity

The nature of the substituent at the ortho-position of the phenyl ring is a critical determinant of the pharmacological profile of allyphenyline and its derivatives. SAR studies have revealed that the steric bulk of this substituent plays a pivotal role in modulating activity between α2-AR subtypes. oatext.com

Specifically, the substitution of small, sterically less demanding groups, such as allyl (as in this compound) or cyclopropyl, induces a significant shift in functional activity. While a parent compound lacking this substitution may act as an α2-AR antagonist, the introduction of an allyl or cyclopropyl group leads to potent α2C-AR agonism while maintaining α2A-AR antagonism. oatext.comacs.org This dual activity is responsible for some of the unique therapeutic effects observed with this compound, such as enhancing morphine analgesia (via α2C-agonism) without producing sedation (due to α2A-antagonism). oatext.com

In contrast, introducing bulkier substituents like cyclopentyl or cyclohexyl results in compounds that behave as agonists at both α2A- and α2C-AR subtypes. oatext.com The cyclopropyl moiety, in particular, has also been noted for its importance in conferring α1-selectivity in related scaffolds like cirazoline (B1222771) analogues. researchgate.net This highlights the fine-tuning of receptor selectivity that can be achieved by modifying this specific position. The lower steric bulk (Molar Refractivity < 20) of the allyl and cyclopropyl groups appears to be a key factor for achieving the desired α2C-agonist/α2A-antagonist profile. oatext.com

| Compound | Ortho-Substituent | α2A-AR Activity | α2C-AR Activity |

|---|---|---|---|

| This compound (5) | Allyl | Antagonist | Agonist |

| Cyclomethyline (2) | Cyclopropyl | Antagonist | Agonist |

| Biphenyline (4) | Phenyl | Agonist | Agonist |

Stereochemical Implications for this compound's Pharmacological Profile and Potency

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of a molecule dictates its ability to bind to a specific receptor site. khanacademy.org For this compound and its analogues, which possess a chiral center in the bridging linker, the stereoisomers can exhibit different pharmacological properties. acs.orgfda.gov

Studies on related compounds have shown that biological activity often resides primarily in one enantiomer, known as the eutomer. For instance, in biphenyline, a closely related analogue, the S-(-)-enantiomer is the eutomer, displaying potent agonist activity. oatext.com Similarly, for cyclomethyline, an analogue of this compound, both the (R)-(-) and (S)-(+) enantiomers were found to display the characteristic α2C-adrenoreceptor (AR) agonism and α2A-AR antagonism. acs.org This suggests that the specific spatial conformation is crucial for the observed pharmacological profile.

The differential activity between enantiomers arises from their distinct interactions with the chiral environment of the receptor's binding pocket. khanacademy.org Molecular modeling studies suggest that the observed α2A-AR agonism versus antagonism of this compound analogues might be attributable to the different molecular conformations adopted by the ligands. acs.orgosti.gov The ability of one enantiomer to fit more precisely into the binding site can lead to enhanced potency and efficacy. khanacademy.org

| Compound | Stereoisomer | α2A-AR Activity | α2C-AR Activity | Comment |

|---|---|---|---|---|

| Cyclomethyline | (R)-(-)-2 | Antagonist | Agonist | Both enantiomers significantly decrease naloxone-precipitated withdrawal symptoms in mice. acs.org |

| Cyclomethyline | (S)-(+)-2 | Antagonist | Agonist | |

| Biphenyline | (S)-(-)-4 | Agonist | Agonist | Identified as the eutomer with potent algesiometric effects. oatext.com |

Impact of Aromatic Substituents on Functional Selectivity of this compound Derivatives

The functional selectivity of this compound derivatives—whether they act as agonists or antagonists at a given receptor—is profoundly influenced by the substituents on the aromatic moiety. The insertion of an ortho-phenyl group onto the aromatic ring of a parent antagonist compound was a key discovery, as it modulated the functional profile, converting it into an α2-AR agonist. oatext.com

This antagonism-to-agonism switch is not limited to a phenyl group. Further SAR studies confirmed that introducing other ortho substituents with moderate steric hindrance and favorable lipophilic properties could also induce this functional modulation. oatext.com For example, compounds with ortho-methyl or ortho-chloro substituents on the phenyl ring were found to be effective, whereas bulkier groups like another allyl or phenyl group could decrease affinity at related imidazoline (B1206853) binding sites. nih.gov

The electronic properties of these substituents, governed by inductive and resonance effects, alter the electron density of the aromatic system and influence how the ligand interacts with key residues in the receptor binding pocket. ijrar.orglibretexts.org This modulation of the ligand-receptor interaction appears to stabilize different receptor conformations, leading to either an agonist (active state) or antagonist (inactive state) functional outcome. acs.org The crucial role of the ortho-phenyl pendant in determining the functional profile highlights its importance in the rational design of functionally selective α2-AR ligands. nih.gov

| Parent Scaffold | Ortho-Substituent | Resulting Compound Class | α2-AR Functional Profile |

|---|---|---|---|

| 2-(phenoxymethyl)imidazoline | -H | Antagonist | Antagonist at α2-AR subtypes. oatext.com |

| 2-(phenoxymethyl)imidazoline | -Phenyl | Agonist | Agonist at α2A and α2C subtypes (e.g., Biphenyline). oatext.com |

| 2-(phenoxymethyl)imidazoline | -Allyl | Mixed Agonist/Antagonist | α2A-Antagonist / α2C-Agonist (e.g., this compound). oatext.com |

| 2-(phenoxymethyl)imidazoline | -Cyclopropyl | Mixed Agonist/Antagonist | α2A-Antagonist / α2C-Agonist (e.g., Cyclomethyline). acs.org |

Role of the Bridging Linker in Ligand-Receptor Recognition and Efficacy

The biatomic bridge connecting the imidazoline ring to the aromatic moiety is a key structural element that dictates ligand-receptor recognition and efficacy. SAR studies have demonstrated that the chemical nature of this linker is primarily responsible for directing the ligand to a preferential receptor target or enabling multitarget interactions. nih.govresearchgate.net

Different linkers guide the molecule to distinct receptor families.

-OCH(CH₃)- Bridge: This bridge, found in this compound, is particularly suitable for promoting interactions with α2-adrenoceptors and serotonin (B10506) 5-HT₁ₐ receptors. nih.govresearchgate.net This dual activity contributes to the compound's antidepressant and anxiolytic-like effects. researchgate.net

-O-CH₂- Bridge: This simpler ether linker promotes simultaneous recognition of α2-ARs and I₂-imidazoline binding sites (IBS). nih.govresearchgate.net

-CH=CH- (Vinyl) Bridge: A wholly carbon-based vinyl bridge confers high affinity for both I₁- and I₂-IBS, with good selectivity over α-adrenoceptors. oatext.com

-CH₂CH₂- Bridge: This saturated carbon linker was found to be suitable for selective interaction with I₂-IBS. oatext.com

| Bridging Linker (X) | Primary Receptor Target(s) | Example Compound Class |

|---|---|---|

| -OCH(CH₃)- | α2-AR / 5-HT₁ₐ-R | This compound, Cyclomethyline nih.govresearchgate.net |

| -O-CH₂- | α2-AR / I₂-IBS | 2-(phenoxymethyl)imidazoline derivatives nih.govresearchgate.net |

| -CH=CH- | I₁-IBS / I₂-IBS | Tracizoline analogues oatext.com |

| -CH₂CH₂- | I₂-IBS | Phenyzoline oatext.com |

Computational and in Silico Approaches in Allyphenyline Research

Molecular Docking and Ligand-Receptor Interaction Profiling of Allyphenyline

Molecular docking simulations are instrumental in elucidating the binding modes of this compound and its derivatives within the active sites of α2-adrenoceptor (α2-AR) subtypes. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, which exhibits a distinct profile of α2C-agonism and α2A-antagonism, docking studies help to unravel the structural basis for this selectivity.

Docking analyses of ligands structurally related to this compound, such as other imidazoline (B1206853) derivatives, into homology models or crystal structures of the α2A- and α2C-adrenoceptors have identified key amino acid residues crucial for binding and functional activity. The interaction fingerprint for these ligands typically involves a combination of hydrogen bonds, hydrophobic interactions, and ionic bonds.

A critical interaction observed for many α2-AR ligands is a salt bridge formed between the protonated nitrogen of the imidazoline ring and the highly conserved aspartic acid residue Asp(3.32) (Asp113 in α2A-AR) in transmembrane helix 3 (TM3) nih.govnih.gov. This interaction is considered a canonical anchor point for many agonists. Additionally, surrounding aromatic residues in transmembrane helices 5, 6, and 7, such as phenylalanine and tyrosine, create a hydrophobic pocket that accommodates the phenyl ring of this compound nih.govmdpi.com.

Differences in the amino acid composition of the binding pockets between α2A-AR and α2C-AR subtypes, though subtle, can be exploited to achieve selectivity. Molecular docking studies can map these differences, revealing how specific substitutions in this compound analogues can favor interactions with one subtype over the other, thus modulating their pharmacological profile nih.gov. For instance, interactions with residues in the extracellular loops, which show more sequence divergence, can contribute significantly to subtype selectivity semanticscholar.org.

A summary of typical interactions for α2-adrenoceptor ligands, applicable to this compound, is presented below:

| Interaction Type | Key Receptor Residue(s) | Ligand Moiety Involved | Receptor Subtype Implication |

| Ionic/Salt Bridge | Asp(3.32) in TM3 | Protonated Imidazoline Nitrogen | Essential for anchoring agonists in α2A/α2C |

| Hydrogen Bonding | Ser(5.42), Ser(5.46) in TM5 | Hydroxyl groups (if present) | Contributes to binding affinity and activation |

| Aromatic/Hydrophobic | Phe(6.51), Phe(6.52), Trp(6.48) in TM6 | Phenyl Ring | Stabilizes the ligand in the binding pocket |

| van der Waals | Val(3.33), Ile(ECL2) | Alkyl/Allyl groups | Fine-tunes binding affinity and selectivity |

Molecular Dynamics Simulations for Conformational Ensemble Characterization of this compound

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of this compound's interaction with its receptor targets can be observed over time elifesciences.org. These simulations model the motion of atoms and molecules, offering insights into the conformational flexibility of both the ligand and the receptor, which is critical for understanding the mechanics of agonism versus antagonism mdpi.comnih.gov.

Research on this compound analogues has suggested that their dual α2C-agonist/α2A-antagonist activity may be governed by preferred molecular conformations. A structural overlay investigation indicated that an extended conformation is likely associated with this dual activity profile, whereas a more folded conformation is linked to agonism at both subtypes.

MD simulations can be employed to explore the conformational landscape of this compound in different environments—in solution and within the receptor binding pocket. By simulating the ligand-receptor complex, researchers can characterize the stability of different binding poses predicted by molecular docking and observe the dynamic interplay that leads to either receptor activation (agonism) or blockade (antagonism). The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are key metrics analyzed in these simulations to assess the stability of the complex and the flexibility of specific regions nih.gov.

The conformational ensemble of this compound can be sampled using MD to determine the energetic favorability of the "extended" versus "folded" states. The simulation can reveal how interactions with specific residues in the α2A-AR and α2C-AR binding pockets may stabilize one conformation over the other, providing a dynamic rationale for its functional selectivity. For example, the simulations might show that the α2C-AR binding site accommodates and stabilizes the extended, active conformation, while the α2A-AR site favors the folded, inactive conformation, leading to the observed antagonist effect.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Ligands

Pharmacophore modeling is a cornerstone of rational drug design, used to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect mdpi.com. For this compound, a pharmacophore model can be developed to identify novel compounds with a similar dual α2C-agonist/α2A-antagonist profile.

A ligand-based pharmacophore model for this compound-like activity would be generated based on the structures of known active analogues. This model would typically include key features such as:

A positive ionizable feature representing the protonated imidazoline ring.

One or more hydrophobic/aromatic centers corresponding to the phenyl group.

A hydrogen bond acceptor/donor feature.

Spatial constraints defining the distances and angles between these features, crucial for distinguishing between the extended (dual-activity) and folded (pan-agonist) conformations.

This validated pharmacophore model can then be used as a 3D query to screen large chemical databases in a process known as virtual screening researchgate.netacs.org. This in silico technique efficiently filters vast libraries of compounds to identify a smaller, more manageable set of "hits" that are predicted to have the desired pharmacological profile. These hits can then be acquired or synthesized for experimental testing, significantly accelerating the discovery of new lead compounds.

A hypothetical pharmacophore model for dual α2C-agonism/α2A-antagonism might include the features outlined in the table below.

| Pharmacophore Feature | Chemical Moiety in this compound | Purpose in Virtual Screening |

| Positive Ionizable | Imidazoline Ring | Identifies compounds capable of forming the key salt bridge with Asp(3.32). |

| Aromatic Ring | Phenyl Group | Selects for molecules that can engage in stabilizing hydrophobic interactions. |

| Hydrophobic Group | Allyl Group | Probes for ligands with appropriate substitutions to confer selectivity. |

| 3D Spatial Constraints | N/A | Enforces the "extended" conformation necessary for the desired dual activity profile. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities nih.govlew.ro. For this compound analogues, QSAR models can be developed to predict their α2A-antagonistic and α2C-agonistic potencies based on various molecular descriptors.

The development of a robust QSAR model involves calculating a range of descriptors for each analogue, including:

Physicochemical properties: such as lipophilicity (logP), electronic effects (e.g., Hammett constants, σ), and molar refractivity (MR).

Topological descriptors: which describe molecular branching and connectivity.

3D descriptors: related to the molecule's shape and surface area.

These descriptors are then used as independent variables in a statistical model, often using multiple linear regression (MLR) or partial least squares (PLS), to predict the biological activity (the dependent variable) nih.gov. A study on this compound analogues systematically replaced the allyl group with substituents of varying steric bulk (MR), lipophilicity (π), and electronic (σ) contributions to explore the physicochemical requirements for the desired dual activity.

A hypothetical QSAR equation might take the form: pIC50 (α2C Agonism) = c0 + c1(logP) + c2(σ) - c3(MR) pIC50 (α2A Antagonism) = d0 - d1(logP) + d2(σ) + d3(MR)

Where c and d are regression coefficients. Such models, once validated, can predict the activity of newly designed, unsynthesized analogues, guiding medicinal chemists to prioritize the most promising candidates for synthesis and testing. This predictive power helps to optimize lead compounds by fine-tuning their structural properties to maximize potency and selectivity.

The following table illustrates a hypothetical data set that could be used to build a QSAR model for this compound analogues.

| Analogue | Substituent (R) | logP | σ (para) | MR | α2C Agonist Activity (pEC50) | α2A Antagonist Activity (pKi) |

| 1 | -H | 2.1 | 0.00 | 1.03 | 7.5 | 6.8 |

| 2 | -Cl | 2.8 | 0.23 | 6.03 | 8.2 | 7.5 |

| 3 | -CH3 | 2.6 | -0.17 | 5.65 | 7.9 | 7.1 |

| 4 | -OCH3 | 2.0 | -0.27 | 7.87 | 7.6 | 6.9 |

| 5 | -NO2 | 1.8 | 0.78 | 7.36 | 6.9 | 8.1 |

Emerging Research Avenues and Therapeutic Implications of Allyphenyline

Development of Next-Generation Multifunctional Agents Derived from the Allyphenyline Scaffold

The chemical scaffold of this compound presents a promising foundation for the development of next-generation multifunctional agents. Its inherent ability to interact with multiple targets, specifically as a selective α2C-adrenoceptor and 5-HT1A receptor agonist, and an α2A-adrenoceptor antagonist, offers a unique starting point for designing novel therapeutics with enhanced efficacy and potentially reduced side effects. The development of such agents, often referred to as multi-target-directed ligands (MTDLs), is a growing area of interest in medicinal chemistry, particularly for complex multifactorial diseases.

The strategy behind using the this compound scaffold is to retain its core pharmacophore responsible for its multi-target activity while introducing chemical modifications to fine-tune its affinity and efficacy at each target. This could involve the synthesis of a library of this compound derivatives with systematic structural variations. For instance, structure-activity relationship (SAR) studies could explore how modifications to the allyl group, the phenyl ring, or the piperazine moiety impact receptor binding and functional activity. The goal of these modifications would be to optimize the balance of activities at the α2C-adrenoceptor and 5-HT1A receptor, while potentially modulating its interaction with the α2A-adrenoceptor to achieve a desired therapeutic outcome.

| Compound Modification Strategy | Potential Therapeutic Advantage |

| Modification of the Allyl Group | Enhance metabolic stability and modulate receptor binding kinetics. |

| Substitution on the Phenyl Ring | Fine-tune selectivity for α2-adrenoceptor subtypes and 5-HT1A receptors. |

| Alterations to the Piperazine Moiety | Optimize pharmacokinetic properties and blood-brain barrier penetration. |

Comprehensive Elucidation of Polypharmacological Networks Mediated by this compound

This compound's therapeutic effects are believed to stem from its engagement with a complex network of receptors. Its polypharmacological profile, characterized by its simultaneous interaction with multiple targets, is a key area of ongoing research. A comprehensive understanding of these networks is crucial for predicting its therapeutic efficacy and potential side effects.

The interplay between these receptor systems is a critical aspect of this compound's action. For example, the synergistic activation of both α2C-adrenoceptors and 5-HT1A receptors may lead to a more robust antidepressant effect than targeting either receptor alone. Elucidating these intricate interactions requires a systems pharmacology approach, combining in vitro binding and functional assays with in vivo behavioral studies and neurochemical analyses.

Key Receptor Interactions of this compound:

| Receptor Target | Action | Potential Therapeutic Implication |

| α2C-Adrenoceptor | Agonist | Modulation of neurotransmitter release, potential for antidepressant and antipsychotic effects. nih.gov |

| 5-HT1A Receptor | Agonist | Anxiolytic and antidepressant effects. nih.govnih.gov |

| α2A-Adrenoceptor | Antagonist | Increased norepinephrine (B1679862) release, potentially contributing to antidepressant effects. |

Advanced Preclinical Models for Translational Research on this compound's Actions

To translate the promising preclinical findings of this compound into clinical applications, the use of advanced and relevant animal models is paramount. These models are essential for evaluating the compound's efficacy, understanding its mechanism of action in a living system, and identifying potential therapeutic indications.

Given this compound's potential as an antidepressant and anxiolytic, established rodent models of depression and anxiety are being utilized. The forced swim test and the tail suspension test are commonly used to screen for antidepressant-like activity, while the elevated plus-maze and the light-dark box test are employed to assess anxiolytic-like effects. plos.orgresearchgate.net

Furthermore, considering the role of the α2C-adrenoceptor in cognitive function and psychosis, preclinical models relevant to these conditions are also being explored. nih.gov For instance, models of cognitive impairment, such as the novel object recognition test, can be used to evaluate this compound's potential to enhance memory and learning. Animal models of schizophrenia, which often involve inducing psychosis-like behaviors with pharmacological agents, can help to assess its antipsychotic potential. The unique polypharmacology of this compound necessitates the use of a battery of behavioral tests to fully characterize its in vivo effects.

Strategic Directions for Rational Drug Design and Optimization Based on this compound's Unique Profile

The unique pharmacological profile of this compound provides a solid foundation for rational drug design and optimization efforts. The goal is to develop new chemical entities with improved therapeutic properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles.

Computational modeling and molecular docking studies can provide valuable insights into how this compound and its derivatives bind to their target receptors. nih.gov By understanding the key molecular interactions, medicinal chemists can design modifications that are more likely to improve binding affinity and selectivity. For example, identifying specific amino acid residues in the binding pockets of the α2C-adrenoceptor and 5-HT1A receptor that interact with this compound can guide the design of new analogs with optimized interactions.

Structure-activity relationship (SAR) studies are another crucial component of the rational drug design process. nih.govnih.gov By systematically synthesizing and testing a series of this compound analogs, researchers can identify the structural features that are essential for its activity at each target. This information can then be used to build predictive quantitative structure-activity relationship (QSAR) models to guide the design of future compounds. The ultimate aim is to develop a second-generation of this compound-based therapeutics that are more effective and safer for the treatment of various neuropsychiatric and gastrointestinal disorders.

Q & A

Q. What are the primary pharmacological mechanisms of allyphenyline, and how do its dual α2C-AR agonism and 5-HT1A receptor activation contribute to its therapeutic effects?

this compound’s mechanisms involve selective agonism at α2C-adrenoreceptors (α2C-ARs) and 5-HT1A receptors, which synergistically modulate physiological responses. For example, its gastroprotective effects in ethanol-induced mucosal damage are mediated by central α2C-ARs and 5-HT1A receptors, while its inhibition of cholinergic contractions in the stomach involves 5-HT1A receptors but not α2C-ARs . Experimental validation typically employs receptor-binding assays, selective antagonists (e.g., JP-1302 for α2C-ARs, (S)-WAY 100135 for 5-HT1A), and in vivo models to isolate receptor-specific effects.

Q. What standardized experimental models are used to evaluate this compound’s efficacy in gastrointestinal (GI) disorders?

Preclinical studies often use rodent models of ethanol-induced gastric ulcers or colonic motility assays. For instance, this compound’s gastroprotection is quantified by measuring mucosal damage area (%) post-ethanol challenge, with statistical analysis via ANOVA and post hoc tests (e.g., Šidák correction) . In vitro models, such as isolated stomach/colonic tissue preparations, assess cholinergic contraction suppression using organ bath techniques .

Q. How is this compound synthesized, and what analytical methods ensure its purity and structural integrity?

this compound is synthesized via condensation of 2-(2-allylphenoxy)propanenitrile with ethylenediamine under sodium methoxide catalysis. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment . Researchers must validate synthetic batches using these methods to avoid impurities affecting pharmacological outcomes.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor selectivity, particularly its α2A-AR antagonism versus α2C-AR agonism observed in structural analogues?

Contradictions arise from conformational differences in this compound analogues affecting receptor binding. To address this, computational modeling (e.g., molecular docking) and comparative studies using enantiomers (e.g., (R)-(−)- and (S)-(+)-allyphenyline) can clarify stereochemical influences on receptor interactions . Additionally, competitive binding assays with α2A-AR/α2C-AR-specific ligands (e.g., ARC 239) help dissect subtype-specific effects .

Q. What methodological considerations are critical when designing dose-response studies for this compound in morphine dependence models?

Key considerations include:

- Dose range : this compound’s efficacy at low doses (e.g., 3–15 nmol in rats) necessitates precise nanomolar dosing to avoid off-target effects.

- Endpoint selection : Quantify withdrawal symptoms (e.g., jumps, tremors) post-naloxone challenge in morphine-dependent mice.

- Control for serotonergic effects : Use 5-HT1A antagonists (e.g., WAY 100135) to isolate α2C-AR-mediated actions .

Q. How can researchers optimize in vivo experimental designs to differentiate central vs. peripheral effects of this compound?

Employ route-specific administration (e.g., intracerebroventricular vs. oral) and selective receptor antagonists. For example, central α2C-AR involvement in gastroprotection is confirmed by administering JP-1302 (α2C-AR antagonist) intracranially, while peripheral effects are tested via systemic antagonist dosing . Tissue-specific knockout models further validate receptor contributions.

Q. What statistical approaches are recommended for analyzing this compound’s dual receptor activation in complex datasets?

Multivariate analysis (e.g., two-way ANOVA with repeated measures) is suitable for studies assessing interactions between α2C-AR and 5-HT1A pathways. For dose-response curves, nonlinear regression models (e.g., log[inhibitor] vs. response) with goodness-of-fit tests (e.g., R²) quantify potency (EC₅₀) and efficacy (Emax) . Data contradictions (e.g., opposing receptor effects in stomach vs. colon) require stratified analysis by tissue type.

Methodological and Ethical Considerations

Q. How should researchers address variability in this compound’s effects across different GI motility assays?

Standardize protocols for tissue preparation (e.g., fasting duration, anesthesia) and environmental controls (e.g., buffer composition, temperature). Replicate experiments across multiple batches of animals or tissues to account for biological variability .

Q. What ethical guidelines apply to preclinical studies of this compound, particularly in animal models of addiction or GI injury?

Follow institutional animal care protocols (IACUC) for humane endpoints (e.g., limiting mucosal damage severity) and analgesia administration. Transparent reporting of sample sizes, exclusion criteria, and randomization methods is critical to meet ARRIVE guidelines .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s synthesis and pharmacological characterization?

- Synthesis : Publish detailed synthetic procedures, including reaction times, solvent grades, and purification steps.

- Pharmacology : Share raw data (e.g., concentration-response curves) in supplementary materials and specify equipment models (e.g., organ bath manufacturers) .

- Data repositories : Deposit datasets in public repositories (e.g., Figshare) with unique DOIs for third-party validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.